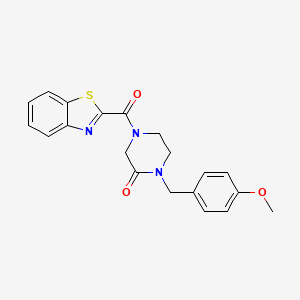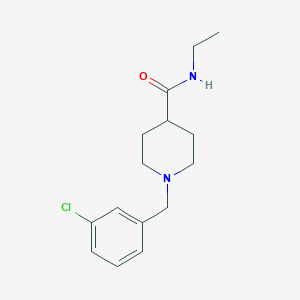![molecular formula C15H14N2OS B4960814 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is a thiazolidine derivative that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been studied extensively for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells.
Mécanisme D'action
The mechanism of action of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been proposed that this compound may act by modulating the expression of certain genes involved in insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is its potential applications in drug development. This compound has been found to exhibit a variety of pharmacological properties, which may make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of the mechanisms of action of this compound, which may lead to the identification of new drug targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been achieved through various methods. One of the most common methods is the reaction of 2-phenylthiocarbonyl chloride with 3-pyridylcarboxaldehyde in the presence of a base. This reaction leads to the formation of 2-phenylthio-3-(pyridin-3-yl)acrylonitrile, which is then subjected to a cyclization reaction with thiourea to yield 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine.
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(13-7-4-8-16-11-13)17-9-10-19-15(17)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRNSJJUYVHOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)

![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)

![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)

![1-(benzyloxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960806.png)
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)